3-acetamido-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
Description
3-Acetamido-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a structurally complex small molecule featuring multiple heterocyclic and amide functionalities. Its core structure comprises:
- A benzamide backbone substituted with an acetamido group at the 3-position.
- A 1,2,3-triazole ring linked via an ethyl spacer to the benzamide nitrogen.
- A 1,2,4-oxadiazole moiety conjugated to the triazole, further substituted with a thiophen-3-yl group.
This compound’s design aligns with medicinal chemistry strategies that leverage heterocycles for enhanced binding affinity and metabolic stability. The 1,2,4-oxadiazole and 1,2,3-triazole rings are known for their hydrogen-bonding capabilities and rigidity, which can improve target selectivity .
Structural characterization likely employs techniques such as NMR, IR, and X-ray crystallography, with refinement software like SHELXL ensuring precise atomic resolution .
Properties
IUPAC Name |
3-acetamido-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3S/c1-12(27)21-15-4-2-3-13(9-15)18(28)20-6-7-26-10-16(23-25-26)19-22-17(24-29-19)14-5-8-30-11-14/h2-5,8-11H,6-7H2,1H3,(H,20,28)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPVBARROPNZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-acetamido-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide exhibits significant biological activity due to its unique structural features, particularly the incorporation of oxadiazole and triazole moieties. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.4 g/mol. The structure includes a thiophene ring and multiple heterocyclic components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₆O₂S |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1903765-41-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazole have shown promising activity against various bacterial strains. In vitro tests indicated that synthesized compounds exhibited significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis with IC50 values ranging from 0.47 to 1.4 µM .
Anticancer Activity
The anticancer properties of this compound class are particularly noteworthy. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . In a study involving different cancer cell lines (e.g., HCT116, MCF7), compounds similar to this compound demonstrated cytotoxic effects with IC50 values indicating substantial potency.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. Compounds with similar structures showed selective inhibition of MAO-B with competitive inhibition kinetics . This suggests potential therapeutic applications in neurodegenerative diseases where MAO-B plays a critical role.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various synthesized oxadiazole derivatives were tested against a panel of bacterial strains. The results showed that compounds containing thiophene and oxadiazole rings exhibited superior activity compared to those without these groups. The presence of electron-withdrawing groups enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms revealed that the compound's ability to inhibit telomerase activity was linked to its structural features. The interaction between the compound and the enzyme was characterized using molecular docking studies, which indicated strong binding affinity due to hydrogen bonding and π-stacking interactions .
Scientific Research Applications
Research has indicated that compounds containing oxadiazole and triazole structures exhibit significant antimicrobial , antifungal , and anticancer activities. The presence of thiophene further enhances these properties due to its electron-rich nature.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazoles and triazoles can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to 3-acetamido-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide have shown promising results against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The antifungal potential is particularly notable against pathogens such as Candida albicans. The incorporation of thiophene and oxadiazole rings has been linked to enhanced antifungal activity compared to standard antifungal agents.
Anticancer Activity
Research into the anticancer properties of similar compounds has revealed their ability to induce apoptosis in cancer cells. The triazole moiety is known for its role in disrupting cancer cell proliferation pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes the formation of the oxadiazole ring followed by the introduction of the triazole moiety.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in various applications:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives containing oxadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Studies : Research featured in Mycopathologia demonstrated that certain oxadiazole derivatives showed superior antifungal activity compared to conventional treatments .
- Anticancer Research : Investigations into triazole-containing compounds revealed their potential as chemotherapeutic agents in targeting breast cancer cells by inhibiting specific signaling pathways .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s acetamido and benzamide groups undergo hydrolysis under acidic or basic conditions:
-
Key Insight : Hydrolysis of the acetamido group occurs preferentially over the benzamide due to steric hindrance from the adjacent triazole-oxadiazole-thiophene substituent .
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution, with regioselectivity directed by the electron-withdrawing oxadiazole group:
-
Mechanistic Note : Substitution occurs at the 5-position of the thiophene due to deactivation by the oxadiazole .
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack under acidic conditions:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HCl (gas)/EtOH | Reflux, 12 h | Thiophene-3-carboxamide + triazole-linked nitrile intermediate | |
| H₂O/H₂SO₄ | 100°C, 24 h | Thiophene-3-carboxylic acid + NH₃ |
-
Limitation : Ring-opening is slower compared to 1,3,4-oxadiazoles due to electronic stabilization from the triazole-thiophene system .
Triazole Reactivity
The 1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization:
| Reaction | Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| Propargyl bromide | CuSO₄/NaAsc, H₂O/THF, rt, 12 h | Triazole-linked alkyne derivative | 85 | |
| Azide coupling | CuI, DIPEA, DMF, 50°C, 6 h | Bis-triazole macrocycle | 68 |
-
Note : The triazole’s stability under physiological conditions makes it valuable for bioconjugation .
Oxidation of Thiophene
The sulfur atom in thiophene undergoes oxidation to form sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1 h | 3-(thiophene-3-sulfinyl)-1,2,4-oxadiazole derivative | |
| H₂O₂/AcOH | 60°C, 4 h | 3-(thiophene-3-sulfonyl)-1,2,4-oxadiazole derivative |
Substitution at the Benzamide Core
The benzamide’s aromatic ring undergoes directed ortho-metalation (DoM) for functionalization:
| Reagent | Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| LDA/Electrophile (I₂) | THF, −78°C, 2 h | 3-acetamido-5-iodo-N-(2-(4-(3-(thiophen-3-yl)oxadiazol-5-yl)triazol-1-yl)ethyl)benzamide | 60 |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Heterocyclic Diversity: The oxadiazole in the target compound may confer greater metabolic stability compared to thiazole in 9a–9e . Oxadiazoles are less prone to oxidative degradation, enhancing bioavailability.
Substituent Impact: Electron-withdrawing groups (e.g., 4-fluoro in 9b) improve solubility but may reduce membrane permeability, whereas thiophene balances lipophilicity and aromatic interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~495.5 | Not reported | 3.2 |
| 9c | 602.4 | 198–200 | 4.1 |
| W1 | 521.5 | 215–217 | 2.8 |
Analysis :
- The target compound’s lower LogP (3.2 vs. 4.1 for 9c) suggests improved aqueous solubility, attributable to the polar oxadiazole and acetamido groups.
- Higher molecular weight (~495.5) compared to W1 (~521.5) may influence diffusion rates across biological membranes.
Q & A
Basic: What are the key synthetic strategies for this compound?
The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and amidation. Critical steps include:
- Oxadiazole formation : Cyclization of thioamide intermediates under reflux with catalysts like iodine in DMF .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
- Solvent optimization : Use of polar aprotic solvents (e.g., acetonitrile, DMF) to enhance reaction rates and yields .
- Purification : Column chromatography or recrystallization to isolate the final product .
Basic: How is the crystal structure determined?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard:
- Data collection : High-resolution diffraction data (≤1.0 Å) for accurate atomic positioning .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
- Visualization : ORTEP-3 generates thermal ellipsoid plots for structural clarity .
Advanced: How to optimize reaction conditions for improved yield?
Methodological considerations:
- Temperature control : Reflux at 80–100°C for oxadiazole cyclization to avoid side reactions .
- Catalyst screening : Triethylamine or sodium hydroxide to accelerate amide bond formation .
- Stoichiometry : Excess reagents (1.2–1.5 equiv) for stepwise coupling reactions .
- In-line monitoring : TLC or HPLC to track intermediate formation and adjust conditions dynamically .
Advanced: How to analyze biological target interactions?
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for enzymes/receptors .
- Molecular docking : Use of AutoDock or Schrödinger Suite to predict binding modes to targets like FLAP or kinases .
- Cellular assays : Dose-response studies in cancer cell lines (e.g., IC50 determination) with controls for cytotoxicity .
Advanced: How to resolve contradictions in reported bioactivities?
- Assay standardization : Compare IC50 values across identical cell lines (e.g., HepG2 vs. MCF-7) .
- Structural analogs : Evaluate substituent effects (e.g., thiophene vs. phenyl groups) on activity .
- Meta-analysis : Cross-reference studies using databases like ChEMBL to identify outliers .
Advanced: Role of the oxadiazole-triazole-thiophene hybrid in pharmacology
- Oxadiazole : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets .
- Triazole : Improves solubility and participates in hydrogen bonding with targets like kinases .
- Thiophene : Modulates electronic properties, influencing binding to CYP450 enzymes .
Advanced: How to use SHELX for structural refinement?
- Data input : Format reflection data (.hkl) and scaffold coordinates (.ins) for SHELXL .
- Parameter tuning : Adjust
WGHTandSHELcommands to minimize R-factors (<5%) . - Validation : Use
PLATONfor symmetry checks andCIFgeneration for deposition .
Basic: Spectroscopic techniques for structural confirmation
- NMR : ¹H/¹³C NMR to verify acetamide and triazole protons (δ 2.0–2.5 ppm; δ 150–160 ppm) .
- MS : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 458.6 for C23H18N6OS2) .
- IR : Stretching frequencies for amide C=O (1650–1700 cm⁻¹) and thiophene C-S (600–700 cm⁻¹) .
Advanced: Designing derivatives for SAR studies
- Scaffold modification : Replace thiophene with furan or pyridine to probe electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on benzamide to enhance binding .
- Bioisosteres : Swap oxadiazole with 1,3,4-thiadiazole to assess metabolic stability .
Advanced: Computational methods for mechanistic insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
